Triperiden

Antiviral Influenza Infectivity

Sourcing Triperiden for antiviral R&D requires a compound with a verified dual mechanism—a muscarinic antagonist that also inhibits influenza multiplication by modulating host-cell pH. Generic anticholinergics (trihexyphenidyl, biperiden) lack this antiviral profile, making them non-substitutable for assay development. Triperiden serves as a reference standard (reducing MDCK cell infectivity by 90% at 10⁻⁷ M) for screening novel antivirals. Its established metabolic pathway (>50% via hydroxylation) supports preclinical PK modeling. Secure pure, well-characterized material for reproducible host-pathway modulation and SAR campaigns.

Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
CAS No. 33068-73-4
Cat. No. B8220890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriperiden
CAS33068-73-4
Molecular FormulaC21H30ClNO
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl
InChIInChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H
InChIKeyHWSIZQMXQQXDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triperiden CAS 33068-73-4: Anticholinergic Antiparkinsonian Scaffold with Quantified Anti-Influenza Activity


Triperiden (CAS 33068-73-4, hydrochloride salt CAS 14617-17-5) is a synthetic small molecule with a dual pharmacological profile: it functions as a muscarinic acetylcholine receptor antagonist and as an inhibitor of influenza virus multiplication [1]. It is classified as a tertiary amine anticholinergic agent structurally related to trihexyphenidyl and biperiden . Unlike first-generation belladonna alkaloids, Triperiden was designed to enhance central selectivity, though its clinical use has been largely supplanted by dopaminergic therapies [2]. Its molecular formula is C21H30ClNO with a molecular weight of 347.92 g/mol [3].

Why Triperiden Cannot Be Replaced with Other Anticholinergic Antiparkinsonian Agents in Antiviral Research


Substituting Triperiden with structurally similar anticholinergics like trihexyphenidyl or biperiden is not scientifically valid for influenza research applications. While these compounds share muscarinic antagonism, Triperiden uniquely inhibits influenza A and B virus replication through a host-cell pH modulation mechanism distinct from direct hemagglutinin binding [1]. Comparative antiviral testing confirmed that related antiparkinsonian drugs Parkopan® (trihexyphenidyl), Antiparkin® (diethylbenzhydramine), and Akineton® (biperiden) lacked the same antiviral efficacy profile [2]. Triperiden also exhibits a distinctive biotransformation pathway involving hydroxylation of its tricyclic and piperidine moieties without phenyl ring modification [3]. These mechanistic and metabolic differences preclude generic substitution in antiviral assay development, host-pathway modulation studies, or any research requiring the compound's specific dual-activity profile.

Triperiden (CAS 33068-73-4) Quantitative Differentiation Evidence


Triperiden Reduces Influenza A Viral Infectivity in MDCK Cells with Defined Concentration-Response

Triperiden (Norakin) demonstrated a concentration-dependent reduction in influenza A/PR/8/34 (H1N1) virus infectivity in MDCK cells, an effect not reported for trihexyphenidyl or biperiden in the same model [1]. At 10⁻⁷ M, viral infectivity was reduced by a factor of 10 (90% reduction), and at 10⁻⁵ M, infectivity dropped to below 1% of the control value [1]. This provides a quantitative benchmark for antiviral assay development.

Antiviral Influenza Infectivity

Triperiden Exhibits Cross-Virus Antiviral Activity with Measured IC₅₀ Range of 2-6 µg/mL

Triperiden inhibited measles virus replication in Vero cells with a 50% inhibitory concentration (IC₅₀) of 2-6 µg/mL [1]. In the same comparative study, related antiparkinsonian drugs trihexyphenidyl, diethylbenzhydramine, and biperiden were tested but did not exhibit comparable antiviral efficacy, indicating Triperiden's unique antiviral profile among its class [1].

Antiviral Influenza Measles

Triperiden Alters Intracellular pH in MDCK Cells from 5.3 to 6.0 at 10⁻⁵ M

Triperiden raises the intracellular pH in MDCK cells from pH 5.3 (without compound) to approximately pH 6.0 at a concentration of 10⁻⁵ M [1]. This pH shift parallels the pH dependence of influenza viral hemolysis and fusion activities, suggesting a host-cell-mediated antiviral mechanism distinct from direct hemagglutinin binding [1].

Mechanism of Action Intracellular pH Host-Pathway

Triperiden Demonstrates Defined Biotransformation Pathway with Identified Major Metabolites

In male Wistar rats, oral Triperiden undergoes hydroxylation exclusively on the piperidine and tricyclic moieties; no phenyl ring hydroxylation was observed [1]. Main metabolites 2 and 3 accounted for >50% of total excretion products, with approximately 70% of administered compound and metabolites excreted in urine [1]. The same metabolites were identified in 9000 g supernatant of both rat and human liver homogenates [1].

Pharmacokinetics Metabolism Biotransformation

Triperiden Solubility in DMSO is Quantified at 33.33 mg/mL (95.80 mM)

Triperiden hydrochloride achieves a solubility of 33.33 mg/mL (95.80 mM) in DMSO when aided by ultrasonication [1]. This quantified solubility metric is essential for preparing stock solutions and ensuring consistent dosing in in vitro experiments.

Solubility Formulation In vitro

Triperiden CAS 33068-73-4 Validated Research and Industrial Application Scenarios


Positive Control for Influenza A Infectivity Reduction Assays

Triperiden serves as a validated positive control in influenza A infectivity assays. At 10⁻⁷ M, it reduces MDCK cell infectivity by 90%, providing a reproducible benchmark for assay validation [1]. Researchers can use this defined concentration-response to calibrate screening platforms or to compare the potency of novel antiviral candidates against a known host-pathway modulator.

Mechanistic Probe for Endosomal pH-Dependent Viral Entry Studies

Triperiden's ability to raise intracellular pH from 5.3 to 6.0 at 10⁻⁵ M in MDCK cells [1] makes it a useful tool for studying pH-dependent viral fusion and entry mechanisms. It can be employed to dissect the role of endosomal acidification in influenza virus infection, providing a chemical alternative to genetic or pharmacological pH manipulation.

Reference Compound for Anticholinergic Metabolism and Disposition Studies

With a defined biotransformation pathway and >50% metabolism to identified hydroxylated metabolites [1], Triperiden is suitable as a reference compound for in vitro metabolism studies using liver homogenates or hepatocytes. Its cross-species metabolic concordance (rat and human) supports its use in preclinical pharmacokinetic modeling and species comparison exercises.

Host-Pathway Modulation Scaffold for Antiviral Drug Discovery

Triperiden's unique dual activity—muscarinic antagonism coupled with host-cell pH modulation—provides a scaffold for medicinal chemistry campaigns aimed at developing novel host-targeted antiviral agents. Several tricyclic analogs based on Triperiden's structure have been synthesized and evaluated, demonstrating the compound's utility as a starting point for structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

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51 linked technical documents
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